Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-
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Overview
Description
Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a complex organic compound that features a urea backbone substituted with bromophenyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions, often using reagents like phosgene or isocyanates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel materials .
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazinyl group is particularly interesting for its potential interactions with biological targets .
Medicine
Medicinally, compounds with similar structures have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The bromophenyl and piperazinyl groups are known to enhance the bioactivity of molecules .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action for Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromophenyl groups can participate in π-π stacking interactions, while the piperazinyl group can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
4,4’-Arylmethylene bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Noted for their antioxidant and anticancer activities.
Uniqueness
Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is unique due to the specific combination of bromophenyl and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
649740-18-1 |
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Molecular Formula |
C25H34Br2N6O |
Molecular Weight |
594.4 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]urea |
InChI |
InChI=1S/C25H34Br2N6O/c1-30-9-13-32(14-10-30)23(19-5-3-7-21(26)17-19)28-25(34)29-24(20-6-4-8-22(27)18-20)33-15-11-31(2)12-16-33/h3-8,17-18,23-24H,9-16H2,1-2H3,(H2,28,29,34) |
InChI Key |
SXTRRJUPTSUUMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCN(CC4)C |
Origin of Product |
United States |
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